molecular formula C14H12N4O3S B4501255 2-hydroxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]quinoline-4-carboxamide

2-hydroxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]quinoline-4-carboxamide

Cat. No.: B4501255
M. Wt: 316.34 g/mol
InChI Key: AZGYQFGXPZHJNI-UHFFFAOYSA-N
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Description

2-hydroxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]quinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the quinoline ring system, along with the thiadiazole moiety, imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]quinoline-4-carboxamide typically involves multiple steps, starting from readily available starting materials

    Formation of Quinoline Ring: The quinoline ring can be synthesized using the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of Thiadiazole Moiety: The thiadiazole ring can be introduced by reacting the quinoline derivative with thiosemicarbazide under acidic conditions, followed by cyclization with a suitable oxidizing agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxymethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a quinone derivative, while reduction of a nitro group would yield an amine derivative.

Scientific Research Applications

2-hydroxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]quinoline-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has been studied for its potential antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Comparison with Similar Compounds

Similar Compounds

    2-hydroxyquinoline-4-carboxamide: Lacks the thiadiazole moiety, which may result in different biological activities.

    N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]quinoline-4-carboxamide: Lacks the hydroxyl group, which may affect its chemical reactivity and biological properties.

Uniqueness

The presence of both the quinoline ring system and the thiadiazole moiety in 2-hydroxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]quinoline-4-carboxamide imparts unique chemical and biological properties. This combination allows for a broader range of interactions with biological targets, making it a versatile compound for research and development.

Properties

IUPAC Name

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-oxo-1H-quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3S/c1-21-7-12-17-18-14(22-12)16-13(20)9-6-11(19)15-10-5-3-2-4-8(9)10/h2-6H,7H2,1H3,(H,15,19)(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZGYQFGXPZHJNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NN=C(S1)NC(=O)C2=CC(=O)NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-hydroxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]quinoline-4-carboxamide
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2-hydroxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]quinoline-4-carboxamide
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2-hydroxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]quinoline-4-carboxamide

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